3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid 3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769921
InChI: InChI=1S/C16H12N2O6S/c19-14(17-11-5-3-4-10(8-11)16(21)22)9-18-15(20)12-6-1-2-7-13(12)25(18,23)24/h1-8H,9H2,(H,17,19)(H,21,22)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C16H12N2O6S
Molecular Weight: 360.3 g/mol

3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid

CAS No.:

Cat. No.: VC0769921

Molecular Formula: C16H12N2O6S

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid -

Specification

Molecular Formula C16H12N2O6S
Molecular Weight 360.3 g/mol
IUPAC Name 3-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C16H12N2O6S/c19-14(17-11-5-3-4-10(8-11)16(21)22)9-18-15(20)12-6-1-2-7-13(12)25(18,23)24/h1-8H,9H2,(H,17,19)(H,21,22)
Standard InChI Key RTXDXYGSDYYIQU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator